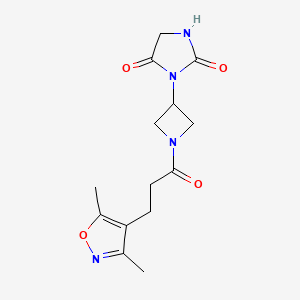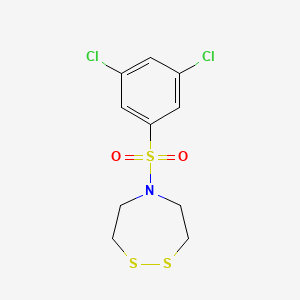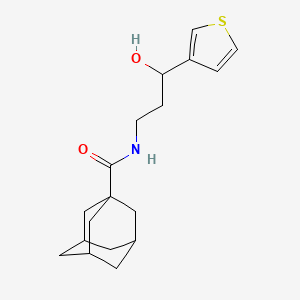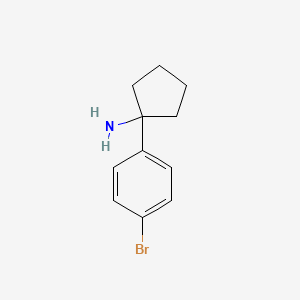
1-(4-Bromophenyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)cyclopentanamine, also known as 4-BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of cyclopentanamine and contains a bromine atom attached to a phenyl ring.
Applications De Recherche Scientifique
1. Neuropharmacology
- Serotonin Neuron Inhibition : 1-(4-Bromophenyl)cyclopentanamine was studied for its role as a potent antagonist of serotonin depletion in the brain. It showed effectiveness in blocking serotonin depletion in vivo, indicating its potential as an inhibitor of uptake into serotonin neurons (Fuller et al., 1978).
2. Chemistry and Materials Science
- Synthesis of Complexes : This compound has been used in the synthesis of cyclopalladated and cyclometalated complexes. These complexes exhibit luminescence and have applications in coupling reactions of aryl chlorides (Xu et al., 2014).
- Crystal Structure Analysis : The structure of derivatives of 1-(4-Bromophenyl)cyclopentanamine has been analyzed, providing insights into their crystal packing and interactions (Mague et al., 2014).
3. Biomedical Research
- Anticancer Activities : A derivative of bromophenol, which includes the 1-(4-Bromophenyl)cyclopentanamine structure, has shown significant anticancer activities, particularly against human lung cancer cell lines. It induces cell cycle arrest and apoptosis via various molecular pathways (Guo et al., 2018).
4. Organic Chemistry
- Synthesis of S1P1 Receptor Agonists : The stereoisomers of 1-(4-Bromophenyl)cyclopentanamine are valuable intermediates in the synthesis of S1P1 receptor agonists, highlighting its importance in pharmaceutical chemistry (Wallace et al., 2009).
5. Antimicrobial Research
- Synthesis of Antimicrobial Agents : Derivatives of 1-(4-Bromophenyl)cyclopentanamine have been synthesized and tested for antimicrobial activities against various microorganisms, indicating their potential in antimicrobial research (Zhao et al., 2012).
Propriétés
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRSDUCSFJYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)
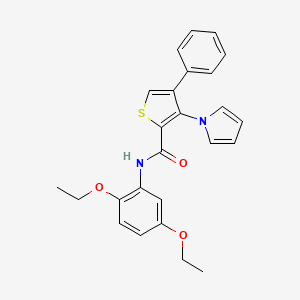
![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)
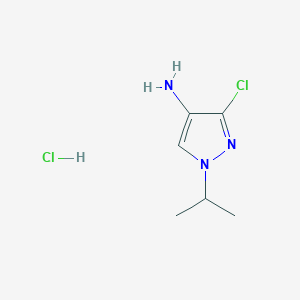
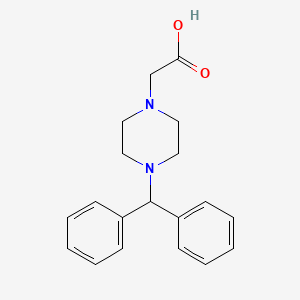
![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)
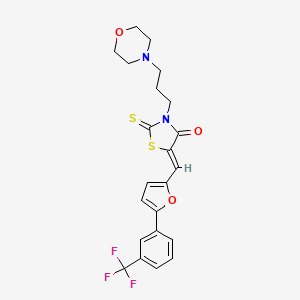
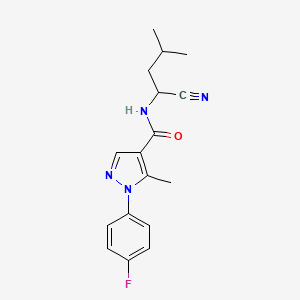
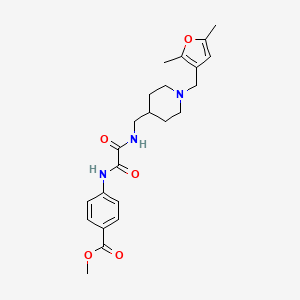
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)
